![molecular formula C20H26N2O3 B2376447 (1r,3s,5R,7S)-methyl 3-(3-(m-tolyl)ureido)adamantane-1-carboxylate CAS No. 1219906-26-9](/img/structure/B2376447.png)
(1r,3s,5R,7S)-methyl 3-(3-(m-tolyl)ureido)adamantane-1-carboxylate
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Description
(1r,3s,5R,7S)-methyl 3-(3-(m-tolyl)ureido)adamantane-1-carboxylate is an important organic compound used in scientific research. It is a derivative of adamantane, which is a rigid and bulky hydrocarbon molecule. The compound has a unique structure and properties that make it useful in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Approaches
The synthesis of adamantane derivatives, such as 1,3-disubstituted ureas containing adamantane moieties, demonstrates the chemical versatility of adamantane-based compounds. These compounds are synthesized for targeted applications, such as inhibitors for human soluble epoxide hydrolase (sEH), showcasing the role of adamantane structures in medicinal chemistry (Danilov et al., 2021).
Electrochemical Synthesis
Methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate for synthesizing trifluoroamantadine, is produced via the electrochemical fluorination of methyl adamantane-1-carboxylate. This highlights the importance of electrochemical methods in generating adamantane derivatives for further pharmacological development (Monoi & Hara, 2012).
Solvent Effects in Synthesis
The solvo-hydrothermal synthesis of uranyl ion complexes with adamantane derivatives underlines the impact of solvents on the structural formation of adamantane-based complexes. This process indicates the potential of adamantane structures in forming coordination polymers with applications ranging from catalysis to materials science (Thuéry & Harrowfield, 2015).
Potential Applications and Properties
Medicinal Chemistry
Adamantane derivatives have shown potential as inhibitors for specific enzymes, such as human soluble epoxide hydrolase, suggesting their utility in developing therapeutic agents (Danilov et al., 2021).
Material Science
The synthesis and study of uranyl ion complexes with adamantane derivatives demonstrate the potential of these compounds in creating novel materials with specific luminescence and structural properties. This application is crucial for developing new materials for sensors, electronics, and photonics (Thuéry & Harrowfield, 2015).
Antimicrobial Activity
Certain adamantane derivatives exhibit antimicrobial properties, suggesting their potential in developing new antimicrobial agents. This highlights the broader applicability of adamantane compounds beyond their well-known role in antiviral therapies (Doležálková et al., 2012).
properties
IUPAC Name |
methyl 3-[(3-methylphenyl)carbamoylamino]adamantane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-13-4-3-5-16(6-13)21-18(24)22-20-10-14-7-15(11-20)9-19(8-14,12-20)17(23)25-2/h3-6,14-15H,7-12H2,1-2H3,(H2,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWVZQKGWOTSGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC23CC4CC(C2)CC(C4)(C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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